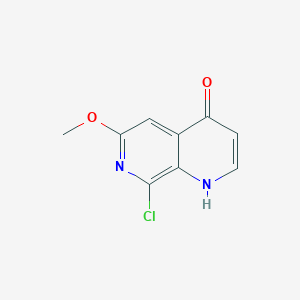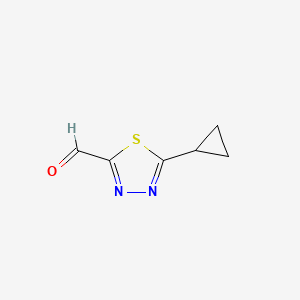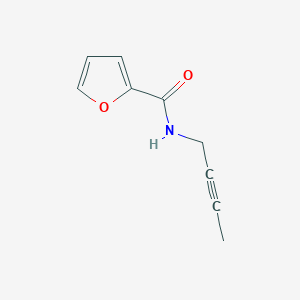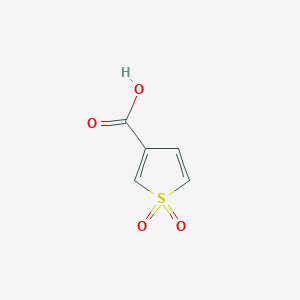
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Descripción general
Descripción
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the naphthyridine family and is commonly referred to as N-oxide.
Mecanismo De Acción
The mechanism of action of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. Additionally, 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- have been extensively studied. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied, making it a readily available compound for scientific research. Additionally, 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has been shown to have potent antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- in lab experiments. This compound has been shown to have some toxicity in certain cell lines, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- and its potential applications in cancer research. Finally, future studies could focus on the synthesis of new derivatives of this compound with improved properties for scientific research.
Aplicaciones Científicas De Investigación
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has been shown to have potential applications in cancer research due to its ability to inhibit certain enzymes.
Propiedades
IUPAC Name |
8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-4-5-6(13)2-3-11-8(5)9(10)12-7/h2-4H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKKKDCBUKBNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)


![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)


![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)


![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)
![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)